molecular formula C12H7F2IO B8342720 1,2-Difluoro-3-(4-iodophenoxy)benzene

1,2-Difluoro-3-(4-iodophenoxy)benzene

Cat. No.: B8342720
M. Wt: 332.08 g/mol
InChI Key: QITATVHPDRTRBJ-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-(4-iodophenoxy)benzene is a fluorinated aromatic compound with the molecular formula C₁₂H₆F₂IO and a molecular weight of 346.08 g/mol. Its structure comprises a benzene ring substituted with two fluorine atoms at positions 1 and 2, and a 4-iodophenoxy group at position 2. The phenoxy group introduces an ether linkage, while the iodine atom at the para position of the phenoxy moiety contributes to its electronic and steric properties. This compound is hypothesized to exhibit unique reactivity due to the electron-withdrawing fluorine atoms and the heavy iodine substituent, which may influence applications in pharmaceuticals, materials science, or organic synthesis .

Properties

Molecular Formula

C12H7F2IO

Molecular Weight

332.08 g/mol

IUPAC Name

1,2-difluoro-3-(4-iodophenoxy)benzene

InChI

InChI=1S/C12H7F2IO/c13-10-2-1-3-11(12(10)14)16-9-6-4-8(15)5-7-9/h1-7H

InChI Key

QITATVHPDRTRBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OC2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural and electronic properties of 1,2-Difluoro-3-(4-iodophenoxy)benzene with analogous compounds:

Compound Substituents Molecular Formula Molecular Weight Key Features
1,2-Difluoro-3-(4-iodophenoxy)benzene 1,2-F; 3-(4-I-C₆H₄O) C₁₂H₆F₂IO 346.08 Iodophenoxy group (electron-withdrawing), di-fluoro substitution.
1,2-Difluoro-3-(trifluoromethyl)benzene 1,2-F; 3-CF₃ C₇H₃F₅ 188.09 Strongly electron-withdrawing CF₃ group; enhanced stability and lipophilicity.
2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene 2-Cl; 3-OCHF₂; 4-I; 1-CH₃ C₈H₆ClF₂IO 318.49 Multiple substituents (Cl, OCHF₂, I, CH₃); diverse reactivity profiles.

Key Observations :

  • Electron-Withdrawing Effects: The trifluoromethyl group in 1,2-Difluoro-3-(trifluoromethyl)benzene creates a highly electron-deficient aromatic ring, making it less reactive toward electrophilic substitution compared to the iodophenoxy-substituted compound.
  • Steric and Electronic Influence of Iodine: The iodine atom in 1,2-Difluoro-3-(4-iodophenoxy)benzene may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) due to its role as a leaving group, a property shared with 2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene .
  • Fluorine Substituents : Fluorine atoms enhance thermal and chemical stability across all compounds, as seen in studies of fluorinated benzene derivatives .

Mechanistic Insights :

  • Electron-Stimulated Desorption (ESD) : Studies on condensed benzene derivatives (e.g., fluorobenzenes) reveal that substituents like fluorine and iodine alter ion desorption yields via mechanisms such as dissociative electron attachment (DEA) and dipolar dissociation (DD) . For instance, fluorine’s high electronegativity may reduce DEA efficiency compared to iodine’s polarizable electron cloud.
  • Synthetic Pathways: The synthesis of fluorinated benzene derivatives often involves reductive amination (e.g., SnCl₂-mediated reduction in ) or condensation reactions (), suggesting analogous routes for 1,2-Difluoro-3-(4-iodophenoxy)benzene .

Thickness and Energy-Dependent Behavior

While direct ESD data for 1,2-Difluoro-3-(4-iodophenoxy)benzene are unavailable, studies on benzene films (–6) provide insights:

  • Film Thickness: For benzene films on Pt, anion and cation desorption yields peak at ~2 monolayers (ML) and decline with increasing thickness due to reduced charge transfer efficiency .
  • Electron Energy : Yields for similar compounds increase with electron energy up to 100 eV (DD-dominated), plateauing at higher energies (DI-dominated) .

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